7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
7-(phenylmethoxymethyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c18-15-6-7-17-9-13(8-14(17)16-15)11-19-10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAUGJSJARZSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C=C2NC1=O)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the pyrrolo[1,2-a]pyrimidine scaffold with various functional groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes mentioned above for large-scale production. This would include the use of efficient catalysts, high-yielding reactions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Biological Activities
Recent studies have highlighted various biological activities associated with compounds similar to 7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one. These include:
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown moderate to potent activity against various bacterial strains with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol L⁻¹. Notably, certain derivatives demonstrated comparable efficacy to established antibiotics like cefotaxime against pathogens such as Bacillus subtilis and Chlamydia pneumoniae .
Anticancer Potential
The anticancer properties of pyrrolo[1,2-a]pyrimidine derivatives have been extensively studied. Compounds in this class have been synthesized and evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, certain derivatives have been identified as effective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis .
Antioxidant Activity
Antioxidant assays reveal that some derivatives can significantly inhibit lipid peroxidation and scavenge free radicals, demonstrating potential protective effects against oxidative stress-related diseases. The antioxidant activities were measured using assays such as ABTS free radical scavenging .
Synthetic Methodologies
The synthesis of this compound involves several key steps:
- Microwave-Assisted Synthesis : This method has been employed to enhance the yield and reduce the reaction time for synthesizing related pyrrolo[1,2-a]pyrimidine derivatives. The efficiency of microwave-assisted reactions has been documented in various studies .
- Cyclocondensation Reactions : Cyclocondensation of specific precursors has been utilized to construct the pyrrolopyrimidine framework effectively. This approach allows for the introduction of diverse substituents that can modulate biological activity .
Therapeutic Applications
The therapeutic potential of this compound is broad:
Cancer Treatment
Given its ability to inhibit key pathways involved in tumor growth and angiogenesis, this compound could serve as a lead structure for developing new anticancer agents targeting VEGFR and other related pathways.
Infectious Diseases
The antimicrobial properties suggest that this compound may be developed into a novel antibiotic or adjunct therapy in treating resistant bacterial infections.
Oxidative Stress Disorders
Due to its antioxidant capabilities, it might be beneficial in formulating treatments for conditions associated with oxidative stress, such as neurodegenerative diseases.
Case Studies
Several case studies illustrate the applications of similar compounds:
Mechanism of Action
The mechanism of action of 7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
The target compound shares structural similarities with other fused pyrimidine derivatives, particularly those in the pyrrolo[1,2-a]pyrimidinone family. Key comparisons include:
Key Observations :
- The benzyloxymethyl group in the target compound distinguishes it from benzo-fused analogs (e.g., ), which may exhibit enhanced aromatic π-stacking interactions but reduced solubility.
- Pyrido-pyrimidinones () often incorporate nitrogen-rich substituents (e.g., piperazinyl, morpholinyl), enhancing bioavailability and target binding in kinase inhibition .
Physicochemical and Pharmacological Properties
Key Findings :
- The benzyloxymethyl group in the target compound may hinder aqueous solubility but improve membrane permeability, a critical factor for CNS-targeting drugs.
- Pyrido-pyrimidinones () demonstrate validated bioactivity in kinase inhibition, suggesting the target compound could be optimized for similar targets .
Patent and Industrial Relevance
- Patent Compounds (): Include derivatives with piperazinyl and pyrrolidinyl substituents, indicating industrial interest in pyrimidinones for therapeutic applications. These compounds are often patented for their selectivity in kinase inhibition .
- Dye Compound (): Highlights non-pharmaceutical applications, emphasizing the versatility of pyrimidinone scaffolds .
Biological Activity
The compound 7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one is a member of the pyrrolopyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolopyrimidine core that is known for its ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolopyrimidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against multiple cancer cell lines.
- Case Study : In a study evaluating various pyrrolopyrimidine derivatives, one compound demonstrated a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines. The mechanism involved dual inhibition of cyclin-dependent kinase (CDK) and tropomyosin receptor kinase A (TRKA), which are critical in cancer cell proliferation and survival .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6s | RFX 393 | 11.70 | CDK2/TRKA Inhibition |
| 6t | RFX 393 | 19.92 | CDK2/TRKA Inhibition |
Anti-inflammatory Effects
Pyrrolopyrimidine derivatives have also been investigated for their anti-inflammatory properties. These compounds inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
- Research Findings : A study utilizing Western blotting and RT-PCR revealed that certain derivatives significantly reduced mRNA levels of iNOS and COX-2 in RAW264.7 cells .
| Compound | iNOS Expression Reduction (%) | COX-2 Expression Reduction (%) |
|---|---|---|
| Compound A | 65% | 70% |
| Compound B | 50% | 60% |
Antifungal Activity
The antifungal efficacy of pyrrolopyrimidine compounds has been documented, particularly against pathogens like Pythium aphanidermatum.
- Findings : In vitro tests indicated that certain derivatives exhibited high growth inhibition rates of fungal mycelia and significantly reduced the production of zoospores at concentrations as low as 300 mg/L .
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity involved in critical cellular pathways:
- CDK Inhibition : By inhibiting CDK activity, these compounds can effectively halt cell cycle progression in cancer cells.
- Inhibition of Inflammatory Pathways : Targeting iNOS and COX-2 reduces the inflammatory response, which is beneficial in chronic inflammatory conditions.
- Fungal Growth Inhibition : The mechanism involves disruption of fungal cell wall synthesis or function.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-((Benzyloxy)methyl)-3,4-dihydropyrrolo[1,2-a]pyrimidin-2(1H)-one, and how is reaction progress monitored?
- Methodology : The compound can be synthesized via cyclocondensation reactions using β-ketoesters and aminopyrroles under reflux conditions in solvents like ethanol or toluene. Reaction progress is monitored via thin-layer chromatography (TLC) with silica gel plates and UV visualization . For purification, recrystallization from mixed solvents (e.g., n-heptane-toluene) is recommended to isolate high-purity crystals.
Q. How is purity assessed for this compound, and what analytical techniques are critical for quality control?
- Methodology : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm) is standard. A buffer solution (15.4 g ammonium acetate in 1 L H₂O, pH 6.5 adjusted with acetic acid) can optimize retention times . Residual solvents are quantified via gas chromatography (GC) per ICH guidelines .
Q. What structural features influence its reactivity in heterocyclic chemistry?
- Methodology : The pyrrolopyrimidine core and benzyloxymethyl substituent enable nucleophilic substitutions at the methylene group. Reactivity is studied via NMR (¹H/¹³C) to track regioselectivity in alkylation or acylation reactions . Computational tools (e.g., DFT) predict electron density distribution for reaction planning.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different assay systems?
- Methodology : Apply a split-plot experimental design with replicates (e.g., 4 replicates × 5 plants) to assess variability . Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) and statistical tools (ANOVA with post-hoc Tukey tests) to identify confounding factors like solvent polarity or cell-line specificity .
Q. What strategies optimize the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodology : Conduct molecular docking (e.g., AutoDock Vina) using X-ray crystallography data of homologous targets (e.g., kinase domains) to model binding. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) . Structure-activity relationship (SAR) studies can prioritize modifications like fluorination of the benzyl group .
Q. How can environmental fate studies be designed to evaluate the compound’s persistence and ecotoxicology?
- Methodology : Follow the INCHEMBIOL framework :
- Physical-chemical properties : Measure logP (octanol-water partitioning) and hydrolysis rates at pH 7.4.
- Biotic transformations : Use soil microcosms with LC-MS/MS to track degradation metabolites.
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to derive LC50/EC50 values.
Q. What experimental approaches validate mechanistic hypotheses when observed in vitro activity contradicts in vivo results?
- Methodology :
- Pharmacokinetics : Perform plasma protein binding assays (equilibrium dialysis) and liver microsome stability tests.
- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target organs via scintillation counting .
- Metabolite profiling : Use HRMS (Q-TOF) to identify active/inactive metabolites contributing to efficacy discrepancies .
Data Contradiction Analysis
Q. How should researchers address inconsistent synthetic yields reported in literature?
- Methodology :
- Reaction parameter screening : Use design of experiments (DoE) to vary temperature, catalyst (e.g., ZnCl2 vs. BF3), and solvent polarity .
- Impurity profiling : Compare HPLC chromatograms of low-yield batches to identify side products (e.g., dimerization via benzyloxy group) .
- Scale-up validation : Replicate small-scale conditions (e.g., 10 mmol) in pilot reactors (1 L) to assess reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
